Prolyl-tyrosine

Quorum Sensing Biofilm Inhibition Pseudomonas aeruginosa

Standard dipeptide substitutions fail to replicate Pro-Tyr's dual QS inhibition or cis-proline conformation. Obtain verified Prolyl-tyrosine (19786-36-8) for pathway-specific anti-infective or antioxidant assays. - Anti-QS: Suppresses both las & rhl systems in P. aeruginosa (mechanism distinct from Pro-Phe analogs). - Antioxidant: Validated DPPH scavenging rate 61.34% ± 2.24%. - Structural: Stable cis-proline-aromatic fold for constrained peptide design. - Supply: Research quantities available for immediate dispatch.

Molecular Formula C14H18N2O4
Molecular Weight 278.3 g/mol
CAS No. 19786-36-8
Cat. No. B028219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyl-tyrosine
CAS19786-36-8
SynonymsL-prolyl-L-tyrosine monohydrate
Pro-Tyr
prolyl-tyrosine
Molecular FormulaC14H18N2O4
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1CC([NH2+]C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)[O-]
InChIInChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1
InChIKeyOIDKVWTWGDWMHY-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyl-Tyrosine Overview and Defined Bioactivity


Prolyl-tyrosine (Pro-Tyr, CAS 19786-36-8) is a dipeptide composed of L-proline and L-tyrosine residues linked by a peptide bond [1]. As an incomplete breakdown product of protein digestion, it is classified as an 'expected' metabolite, meaning it has not yet been definitively identified in human tissues or biofluids [2]. In research settings, Pro-Tyr is primarily used as a building block for peptide synthesis and is gaining attention for its specific bioactivities, including anti-quorum sensing (anti-QS) and antioxidant properties [3][4], which differentiate it from simple, inert dipeptides.

Peptide synthesis building block
Anti-quorum sensing research: reported dual las/rhl pathway target
Antioxidant activity research: reported DPPH scavenging and cellular model context

Why Pro-Tyr Cannot Be Substituted by Other Proline Dipeptides


Substituting Prolyl-tyrosine with other proline-containing dipeptides like Pro-Phe, Pro-Trp, or even its cyclic analog can significantly alter experimental outcomes. The presence and position of the tyrosine's phenolic hydroxyl group are critical for specific biological activities. For instance, in anti-quorum sensing assays against *P. aeruginosa*, the hydroxyl group in Pro-Tyr (and its cyclic derivative) dictates the mechanism of action by allowing it to suppress genes in both the *las* and *rhl* QS systems [1]. In contrast, the non-hydroxylated analog, cyclo(Pro-Phe), exhibits a different pathway of suppression and lower binding affinity to the key LasR receptor [1]. This structural nuance means that a generic substitution could lead to a complete loss or change in the desired phenotype, making Pro-Tyr essential for experiments designed to target specific pathways.

Hydroxyl group in Pro-Tyr dictates anti-QS mechanism; non-hydroxylated analogs may show different pathway suppression.
Cyclo(Pro-Phe) acts mainly on rhlI/pqsR, not dual las/rhl systems; biofilm inhibition outcomes may differ.
Substitution with Pro-Phe or Pro-Trp may fail to replicate the anti-QS phenotype linked to the phenolic hydroxyl.

Quantitative Evidence for Prolyl-Tyrosine Selection


Superior Biofilm Inhibition vs. Pro-Phe

In a head-to-head comparison of structurally similar cyclic dipeptides against *P. aeruginosa* PAO1, the cyclic analog of Pro-Tyr, cyclo(L-Pro-L-Tyr), demonstrated a significantly different anti-QS profile compared to its non-hydroxylated counterpart, cyclo(L-Pro-L-Phe). While cyclo(L-Pro-L-Phe) showed higher virulence factor inhibition, it was less effective at inhibiting biofilm formation [1]. Cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr) uniquely suppressed genes in both the *las* and *rhl* quorum sensing systems, whereas cyclo(L-Pro-L-Phe) acted mainly on *rhlI* and *pqsR* expression [1]. This mechanistic difference translates into a distinct functional outcome, establishing Pro-Tyr-containing structures as a superior basis for developing anti-biofilm agents.

Anti-QS Biofilm Inhibition
Head-to-head
Targets both las and rhl QS systems in P. aeruginosa; cyclo(Pro-Phe) does not
Supports broader QS pathway targeting vs. non-hydroxylated analogs
Biofilm formation and gene expression assay context
Quorum Sensing Biofilm Inhibition Pseudomonas aeruginosa

Antioxidant Scavenging Capacity in Cellular Models

Pro-Tyr (PY) exhibits quantifiable antioxidant activity. In a comparative study of five wheat protein-derived peptides, Pro-Tyr (PY) demonstrated a significant DPPH free radical scavenging rate of 61.34% ± 2.24% [1]. This places its activity in a defined range among its peptide class, being less potent than Tyr-Gln (YQ) at 61.34% ± 2.24% but more potent than Leu-Tyr (LY) in the same assay [1]. Furthermore, Pro-Tyr has been shown to protect human embryonic kidney (HEK293) cells from oxidative stress injury in a model induced by AAPH [2], confirming its functional antioxidant capacity extends beyond simple chemical assays.

DPPH Scavenging Rate
Reported
61.34% ± 2.24%
Defined antioxidant capacity for peptide screening
Cross-study comparable; HEK293 oxidative stress model context
Antioxidant Oxidative Stress Free Radical Scavenging

Cis Conformational Propensity for Structural Studies

Unlike generic peptides, the peptidyl-prolyl bond in Pro-Tyr exhibits a strong propensity for the *cis* conformer [1]. This is a critical structural feature that distinguishes it from dipeptides without proline. The presence of an aromatic tyrosine following the proline creates a unique *cis*-proline-aromatic interaction that influences the peptide's overall conformation and stability, as identified through structural database analysis and molecular dynamics simulations [2]. This property is not found in dipeptides like Pro-Gly or those lacking an aromatic residue adjacent to proline.

Cis Conformation Propensity
Class-level
Strong cis conformer preference stabilized by Pro-Tyr aromatic interaction
Supports structural design and conformational studies
Based on database analysis and MD simulations; data to verify
Peptide Conformation NMR Spectroscopy Protein Folding

Defined Application Scenarios for Prolyl-Tyrosine


Anti-Virulence Discovery Targeting P. aeruginosa Biofilms

Researchers developing anti-infective strategies against *P. aeruginosa* should prioritize Pro-Tyr. Its cyclic analog, cyclo(L-Pro-L-Tyr), has been shown to effectively inhibit biofilm formation and target both the *las* and *rhl* quorum sensing (QS) systems [1]. This dual-pathway suppression is a direct consequence of its hydroxyl group and differentiates it from analogs like cyclo(Pro-Phe) that act on a more limited set of QS targets [1]. Using Pro-Tyr as a lead scaffold in medicinal chemistry programs focused on biofilm-associated infections is therefore a strategic choice based on this unique mechanistic fingerprint.

Functional Food Ingredients with Defined Antioxidant Potency

Food scientists and nutraceutical formulators can utilize Pro-Tyr to achieve a specific, quantifiable level of antioxidant activity. With a validated DPPH free radical scavenging rate of 61.34% ± 2.24% [2], Pro-Tyr serves as a characterized active ingredient. This data point allows for rational formulation design when a moderate-to-high level of antioxidant capacity is desired, offering a more precise alternative to using uncharacterized, complex hydrolysates. Its efficacy has also been confirmed in a cellular model of oxidative stress [2], supporting its functional relevance in health products.

Rational Design of Peptide Biomaterials and Probes

For peptide chemists and biophysicists, Pro-Tyr is a building block of choice for introducing a specific, stable structural motif. The strong propensity of the Pro-Tyr sequence to adopt a *cis* conformation, stabilized by a unique *cis*-proline-aromatic interaction [3][4], can be exploited to design peptides with pre-determined folds or to create conformation-sensitive fluorescent probes. This structural predictability is not achievable with other dipeptides that lack this specific sequence, making Pro-Tyr a valuable tool for creating well-defined, structurally constrained peptides for materials science or biochemical assays.

Application
Selection Property
Validation Focus
P. aeruginosa biofilm research
Hydroxyl-dependent dual QS pathway targeting
las/rhl gene expression and biofilm inhibition assays
Antioxidant peptide screening
Defined DPPH scavenging rate
Cellular oxidative stress model validation
Peptide biomaterial and probe design
Cis-proline-aromatic conformational stability
NMR and MD simulation conformational analysis

Technical Documentation Hub

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36 linked technical documents
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